Methyl 4-[(3,4-difluoroanilino)methyl]benzoate
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Overview
Description
Methyl 4-[(3,4-difluoroanilino)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a difluoroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4-difluoroanilino)methyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group is then reacted with 3,4-difluorobenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-difluoroanilino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-[(3,4-difluoroanilino)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of photoactive materials and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-difluoroanilino)methyl]benzoate involves its interaction with specific molecular targets. The difluoroanilino group can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar structural features but lacking the difluoroanilino group.
Methyl 4-fluorobenzoate: Contains a single fluorine atom on the aromatic ring.
Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate: A related compound with a diazenyl group instead of an anilino group.
Uniqueness
Methyl 4-[(3,4-difluoroanilino)methyl]benzoate is unique due to the presence of the difluoroanilino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules with specific biological activities .
Properties
IUPAC Name |
methyl 4-[(3,4-difluoroanilino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-15(19)11-4-2-10(3-5-11)9-18-12-6-7-13(16)14(17)8-12/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZROPWSOQYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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